Racivir

Overview

Description

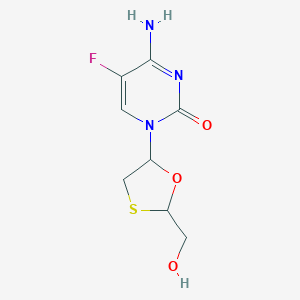

Racivir (RCV) is a 50:50 racemic mixture of the (+)- and (−)-enantiomers of β-2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC), a cytidine nucleoside analog developed for treating HIV-1 and hepatitis B virus (HBV) infections . As a nucleoside reverse transcriptase inhibitor (NRTI), this compound integrates into viral DNA, terminating chain elongation due to the absence of a 3′-hydroxyl group . Its synthesis begins with D-mannose or D-galactose, involving the formation of a 1,3-oxathiolane ring through reactions with mercaptoacetic acid or 1,4-dithiane, followed by stereoselective reduction and acetylation to achieve optical purity .

Preparation Methods

Nucleophilic Substitution and Cyclization from 2,4-Dichloro-5-Fluoropyrimidine

The most extensively documented synthesis of Racivir begins with 2,4-dichloro-5-fluoropyrimidine (89), leveraging nucleophilic aromatic substitution to construct the pyrimidine-oxathiolane backbone . The sequence proceeds as follows:

Ethoxylation and Alkoxy Group Introduction

Treatment of 2,4-dichloro-5-fluoropyrimidine (89) with sodium ethoxide (NaOEt) in ethanol facilitates ethoxylation at the C4 position, yielding 4-ethoxy-2-chloro-5-fluoropyrimidine (90) . This step achieves regioselective substitution due to the electron-withdrawing fluorine atom at C5, which activates the C4 position for nucleophilic attack.

Anionic Ring-Opening and Aldehyde Formation

Reaction of 90 with the anion of 2,2-dimethoxyethanol (91), generated using a strong base such as sodium hydride (NaH), produces the alkoxy intermediate 92. Subsequent acid-mediated deprotection of the dimethoxy groups (e.g., using HCl in dioxane) generates the aldehyde derivative 93 . The aldehyde functionality is critical for subsequent cyclization.

Oxathiolane Ring Formation

Condensation of aldehyde 93 with 2,5-dihydroxy-1,4-dithiane (79) under acidic conditions (e.g., p-toluenesulfonic acid in toluene) forms the 1,3-oxathiolane ring (94) . This step establishes the stereochemical foundation of the nucleoside, though the racemic nature of this compound necessitates non-chiral conditions.

| Intermediate | Reagents/Conditions | Key Functionality |

|---|---|---|

| 89 | NaOEt, ethanol | Ethoxylation |

| 90 | NaH, 2,2-dimethoxyethanol | Alkoxy introduction |

| 93 | HCl, dioxane | Aldehyde generation |

| 94 | p-TsOH, toluene | Oxathiolane cyclization |

Acetylation and Silylation

Acetylation of the hydroxyl group in 94 using acetic anhydride (Ac₂O) and pyridine yields the acetylated intermediate 95. Subsequent treatment with trimethylsilyl triflate (TMSOTf) activates the anomeric center, facilitating glycosidic bond formation with 5-fluorocytosine (86) to produce the silylated nucleoside 96 .

Ammonolysis and Racemic Mixture Isolation

Reaction of 96 with ammonia (NH₃) in methanol cleaves the acetyl protecting group, yielding racemic this compound (97) . The racemic mixture arises from non-stereoselective glycosidation, necessitating no enantiomeric resolution.

Chiral Auxiliary-Assisted Synthesis via trans-Oxathiolane Derivatives

An alternative route, adapted from emtricitabine synthesis, employs chiral auxiliaries to control stereochemistry before racemization :

Trans-Oxathiolane Intermediate Preparation

2,5-Dihydroxy-1,4-dithiane (79) reacts with glyoxylic acid (80) under acidic conditions to form trans-oxathiolane derivative 81. Acetylation with acetic anhydride produces 82, which undergoes esterification with (-)-menthol (83) to yield diastereomers 84 and 85 . Fractional crystallization isolates the desired diastereomer (84).

Coupling with 5-Fluorocytosine

Silylation of 5-fluorocytosine (86) using hexamethyldisilazane (HMDS) enhances nucleophilicity, enabling coupling with 84 under Lewis acid catalysis (e.g., TMSOTf). The menthol auxiliary directs stereochemistry, producing enantiomerically enriched intermediate 87 .

Reductive Auxiliary Removal and Racemization

Hydrogenolysis of 87 over palladium on carbon (Pd/C) removes the menthol group, yielding emtricitabine (88). To obtain this compound, emtricitabine is racemized via base-catalyzed epimerization (e.g., triethylamine in DMSO), equilibrating the β-D and β-L enantiomers .

Comparative Analysis of Synthetic Routes

Yield and Scalability

Patented Innovations and Process Optimization

Glaxo Wellcome’s patented method (US Patent 5,814,639) details a one-pot procedure combining steps 1.1–1.3, reducing intermediate isolation and improving throughput . Key innovations include:

-

Solvent Optimization : Substituting toluene with tetrahydrofuran (THF) enhances oxathiolane cyclization kinetics .

-

Catalysis : Employing boron trifluoride etherate (BF₃·OEt₂) accelerates glycosidation, reducing reaction time from 48 h to 12 h .

Analytical Characterization of Intermediates

Critical quality control points involve:

Chemical Reactions Analysis

Metabolic Activation (Phosphorylation)

Racivir requires intracellular phosphorylation to its active triphosphate form:

-

First Phosphorylation : Cytosolic deoxycytidine kinase (dCK) converts RCV to this compound-monophosphate (RCV-MP) .

-

Subsequent Steps : Nucleoside monophosphate kinase (NMPK) and nucleoside diphosphate kinase (NDPK) phosphorylate RCV-MP to this compound-triphosphate (RCV-TP) .

Key Data :

-

Phosphorylation efficiency is enantiomer-dependent: (−)-FTC triphosphorylation occurs 10–20× faster than (+)-FTC .

-

RCV-TP competitively inhibits HIV reverse transcriptase with .

Deamination and Metabolic Inactivation

The (+)-enantiomer undergoes enzymatic deamination via cytidine deaminase, forming inactive 5-fluoro-2′,3′-dideoxyuridine (FTU) :

Table 2: Interspecies Deamination Rates

| Species | FTU Formation (% of Dose) | Half-Life (h) | Reference |

|---|---|---|---|

| Human | 39.4 | 6.5 | |

| Rhesus Monkey | 48.6 | 3.3 | |

| Rat | 12.1 | 1.9 |

Hydrolytic Degradation

This compound’s oxathiolane ring is susceptible to hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis : Cleavage at the oxathiolane oxygen, yielding 5-fluorocytosine and thioglycolic acid derivatives .

-

Alkaline Stability : Stable at physiological pH (7.4), but degrades rapidly at pH >9 .

Degradation Pathway :

Redox Reactivity

While this compound lacks free thiol groups, its oxathiolane sulfur participates in radical-mediated reactions:

-

Silica-Induced Oxidation : Surface-bound silyloxy radicals on silica particles abstract hydrogen from the oxathiolane, forming disulfide bridges in model systems .

-

Glutathione Interaction : No direct redox reactions observed, but RCV-TP may modulate cellular glutathione levels indirectly .

Catalytic and Photochemical Interactions

Emerging studies suggest potential for light-driven modifications:

-

Photocatalysis : Excited-state catalysts (e.g., Ru complexes) could enable selective C–S bond functionalization in RCV analogs .

-

Electrochemical Modulation : Applied potentials alter reaction pathways in RCV derivatives, though specifics remain under investigation .

Stability Under Storage Conditions

Scientific Research Applications

Chemistry: Racivir serves as a model compound for studying nucleoside analogs and their interactions with enzymes.

Biology: It is used to investigate the mechanisms of viral replication and the development of drug resistance.

Medicine: this compound is being developed as a treatment for HIV and hepatitis B virus infections.

Industry: This compound is used in the pharmaceutical industry for the development of new antiviral drugs.

Mechanism of Action

Racivir exerts its effects by inhibiting the reverse transcriptase enzyme of the human immunodeficiency virus. This enzyme is responsible for converting viral RNA into DNA, a critical step in the viral replication process. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading . The molecular targets of this compound include the active site of the reverse transcriptase enzyme, where it binds and blocks the enzyme’s activity .

Comparison with Similar Compounds

Key Features :

- Mechanism : Inhibits HIV reverse transcriptase via chain termination.

- Stereoisomerism : The (+)-enantiomer selects for the T215Y mutation, while (−)-FTC (emtricitabine) selects for M184V .

- Clinical Status : Completed Phase II trials, showing efficacy in patients with M184V resistance mutations .

Emtricitabine (FTC) and Lamivudine (3TC)

Structural Similarities :

- Both are D-configuration cytidine analogs with a 1,3-oxathiolane ring.

- (−)-FTC (active enantiomer in emtricitabine) is 10–20-fold more potent than (+)-FTC .

Resistance Profiles :

- M184V Mutation: Common in viruses resistant to emtricitabine and lamivudine.

- Clinical Advantage : Racivir’s (+)-enantiomer retains activity against M184V-resistant strains, making it effective in patients failing 3TC/FTC-based regimens .

Pharmacokinetics :

- This compound’s L-enantiomer (part of the racemic mix) is phosphorylated 30-fold more efficiently than the D-enantiomer, leading to higher intracellular concentrations of the active triphosphate form .

Apricitabine (ATC)

Structural Differences :

Resistance and Clinical Status :

- Active against HIV strains resistant to 3TC, AZT, and FTC (M184V, K65R, L74V, TAMs) .

- Development halted in Phase IIb/III due to undisclosed reasons .

Elvucitabine and Dexelvucitabine (DFC)

Elvucitabine :

- Derived from L-arabinose, with a natural D-oxathiolane configuration .

- Demonstrated activity in Phase II trials but associated with grade 4 hyperlipasemia, leading to discontinuation .

Dexelvucitabine :

- Cytidine analog effective against M184V and K65R mutations.

- Development paused due to pancreatic toxicity .

Telbivudine

Pharmacokinetic and Clinical Data

Preclinical Pharmacokinetics

- Species Variability : this compound’s clearance correlates with cytidine deaminase activity, emphasizing the need for human-like models in preclinical studies .

- Enantiomer Disparity : (−)-FTC achieves higher plasma concentrations than (+)-FTC in humans, but both contribute to antiviral activity .

Clinical Trials

- Phase II Study (NCT00121979) :

- Safety Profile: No severe adverse events reported, contrasting with hyperlipasemia in dexelvucitabine .

Biological Activity

Racivir, also known as MIV-210, is a nucleoside reverse transcriptase inhibitor (NRTI) currently under investigation for its efficacy in treating HIV and hepatitis B. This compound has shown promise in various studies, particularly in terms of its biological activity, pharmacokinetics, and therapeutic potential.

This compound functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. The mechanism involves the incorporation of this compound's active triphosphate form into the viral DNA, leading to chain termination during reverse transcription. This action disrupts the virus's ability to replicate and spread within the host.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in several animal models. Key findings include:

- Bioavailability : In cynomolgus monkeys, this compound demonstrated an oral bioavailability of approximately 63% at a dose of 10 mg/kg .

- Clearance : The compound exhibits rapid clearance primarily via renal pathways, with a terminal elimination half-life averaging around 1 hour .

- Distribution : The volume of distribution at steady state was reported to be approximately 0.8 L/kg in monkeys .

Comparative Studies

A clinical study compared this compound with lamivudine in treatment-experienced HIV subjects. The primary objectives were to evaluate safety and effectiveness when combined with other antiretroviral therapies. Initial results indicated that this compound might offer comparable efficacy with potentially fewer side effects than traditional therapies .

Case Studies and Clinical Trials

This compound has been involved in several clinical trials aimed at assessing its biological activity against both HIV and hepatitis B. Notable findings from these studies include:

- Efficacy Against HIV : In vitro studies have shown that this compound possesses potent anti-HIV activity, comparable to established NRTIs like zidovudine and lamivudine .

- Resistance Profiles : Research indicates that this compound may have a favorable resistance profile compared to other NRTIs, making it a viable candidate for patients with drug-resistant strains of HIV .

Summary of Biological Activity

The following table summarizes key aspects of this compound's biological activity:

| Parameter | Value/Description |

|---|---|

| Mechanism | NRTI; inhibits reverse transcriptase |

| Oral Bioavailability | 63% (monkeys) |

| Clearance | Rapid, primarily renal |

| Half-Life | ~1 hour |

| Efficacy Against HIV | Potent; comparable to zidovudine and lamivudine |

| Resistance Profile | Favorable compared to other NRTIs |

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for Racivir, and how do they address enantiomeric purity?

this compound (±-FTC) synthesis involves stereoselective strategies to resolve the D- and L-enantiomers. A common route starts with D-mannose or D-galactose, generating a 1,3-oxathiolane intermediate via reaction with 1,4-dithiane. Enzymatic resolution using lipases or chiral HPLC ensures enantiomeric purity (>99% for the active D-enantiomer). Methyl ester intermediates (e.g., compound 159) simplify purification and improve yield (70–85%) . Alternative methods use ozonolysis of allyl alcohol derivatives followed by reductive cyclization, but these require stringent stereochemical control .

Q. What is this compound’s mechanism of action as a nucleoside reverse transcriptase inhibitor (NRTI)?

this compound is a cytidine analog phosphorylated intracellularly to its active triphosphate form, competing with endogenous nucleotides for incorporation into viral DNA. Chain termination occurs due to the absence of a 3′-hydroxyl group, inhibiting reverse transcriptase in HIV and hepatitis B virus (HBV). Its dual activity stems from structural similarity to both D- and L-nucleosides, enabling binding to divergent viral polymerases .

Q. Which resistance mutations impact this compound’s antiviral efficacy in HBV?

HBV polymerase mutations (e.g., M552I/V) reduce this compound’s efficacy by altering the nucleotide-binding pocket. However, compensatory mutations like L528M restore replication fitness in vitro, leading to higher resistance thresholds. Double mutants (L528M/M552I or L528M/M552V) require 3–5× higher this compound concentrations for inhibition compared to wild-type HBV .

Q. What in vitro models are used to evaluate this compound’s antiviral activity?

Primary hepatoma cell lines (e.g., HepG2) transfected with wild-type or mutant HBV genomes are standard. Viral replication is quantified via Southern blotting for relaxed circular DNA (rcDNA) or ELISA for secreted antigens (HBsAg/HBeAg). For HIV, peripheral blood mononuclear cells (PBMCs) infected with clinical isolates measure p24 antigen reduction .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s efficacy against HBV compensatory mutations?

- Step 1: Generate HBV mutants (e.g., L528M, M552I/V) via site-directed mutagenesis.

- Step 2: Transfect hepatoma cells and quantify rcDNA replication via Southern blotting.

- Step 3: Dose-response assays (0.1–10 µM this compound) determine IC50 values.

- Step 4: Compare replication fitness (rcDNA yield) and resistance ratios (IC50 mutant/wild-type).

- Key Consideration: Use adefovir/entecavir as controls to contextualize resistance profiles .

Q. How can contradictory efficacy data between in vitro and cross-species studies be resolved?

In feline immunodeficiency virus (FIV) models, this compound showed lower efficacy (p24 reduction: 40–50%) compared to emtricitabine (80–90%) despite similar cytotoxicity profiles. To reconcile this:

- Validate species-specific phosphorylation efficiency via mass spectrometry.

- Test this compound-triphosphate levels in feline PBMCs vs. human cell lines.

- Adjust dosing regimens to account for metabolic differences .

Q. What strategies optimize this compound synthesis for scalable enantiopure production?

- Enzymatic Resolution: Lipase-catalyzed hydrolysis of racemic intermediates improves enantiomeric excess (ee >98%) but requires cost-benefit analysis.

- Chiral Chromatography: Preparative HPLC with cellulose-based columns achieves >99% purity but is less scalable.

- Methyl Ester Intermediate: Simplifies purification and increases yield (85%) via crystallization .

Q. What methodologies validate this compound’s cross-species antiviral potential?

- Primary Cell Models: Use species-specific PBMCs or hepatocytes infected with relevant viruses (e.g., FIV, HBV).

- Pharmacokinetic Profiling: Measure intracellular triphosphate levels via LC-MS/MS.

- Resistance Selection: Serial passage under subtherapeutic this compound doses to identify emergent mutations .

Q. How should Phase II clinical trials for this compound address ethical and methodological challenges?

- Patient Stratification: Enroll HBV/HIV co-infected cohorts with documented NRTI resistance.

- Dosing Protocol: Use adaptive designs to balance efficacy (viral load reduction) and toxicity (mitochondrial DNA depletion monitoring).

- Ethical Oversight: Obtain informed consent for genotype testing to link mutations to clinical outcomes .

Q. Which analytical methods quantify this compound’s pharmacokinetics in preclinical studies?

- Plasma/Intracellular Levels: LC-MS/MS detects this compound and its triphosphate metabolite (LLOQ: 0.1 ng/mL).

- Tissue Distribution: Radiolabeled this compound (³H-FTC) in animal models tracks biodistribution.

- Metabolic Stability: Human liver microsomes assess CYP450-mediated degradation .

Properties

IUPAC Name |

4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSPYNMVSIKCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861371 | |

| Record name | 4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143491-54-7 | |

| Record name | Racivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12753 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.